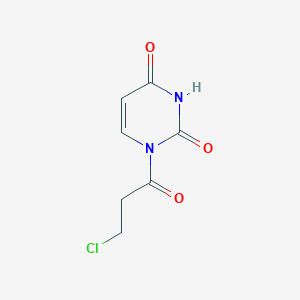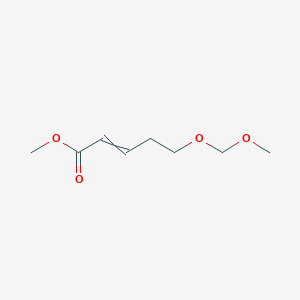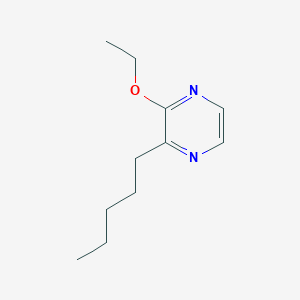![molecular formula C12H13NO2S B14313711 1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione CAS No. 110023-74-0](/img/structure/B14313711.png)
1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione is an organic compound that features a pyridine ring substituted with a thione group and an ester linkage to a cyclopentene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione typically involves the esterification of pyridine-2-thione with cyclopent-1-en-1-yl acetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated pyridines.
Aplicaciones Científicas De Investigación
1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester linkage allows for hydrolysis, releasing the active pyridine-2-thione moiety, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopenten-1-yl)acetic acid: Shares the cyclopentene moiety but lacks the pyridine and thione groups.
1-Acetyl-1-cyclopentene: Contains the cyclopentene and acetyl groups but lacks the pyridine and thione functionalities.
Uniqueness
1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione is unique due to its combination of a pyridine ring, thione group, and ester linkage to a cyclopentene moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
110023-74-0 |
|---|---|
Fórmula molecular |
C12H13NO2S |
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
(2-sulfanylidenepyridin-1-yl) 2-(cyclopenten-1-yl)acetate |
InChI |
InChI=1S/C12H13NO2S/c14-12(9-10-5-1-2-6-10)15-13-8-4-3-7-11(13)16/h3-5,7-8H,1-2,6,9H2 |
Clave InChI |
WJACXYBBRRGNJE-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)CC(=O)ON2C=CC=CC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)

![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)




![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)


![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)


